molecular formula C12H18N2O B12953689 (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol

(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol

Cat. No.: B12953689
M. Wt: 206.28 g/mol
InChI Key: LWHQRTAAQBKDPI-UHFFFAOYSA-N
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Description

(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and a pyrrolidine ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with 3-aminopyrrolidine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-((3-Aminopyrrolidin-1-yl)methyl)benzoic acid.

    Reduction: 4-((3-Aminopyrrolidin-1-yl)methyl)phenylmethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Aminopyrrolidin-1-yl)methyl)phenol
  • 4-((3-Aminopyrrolidin-1-yl)methyl)benzoic acid
  • 4-((3-Aminopyrrolidin-1-yl)methyl)phenylmethane

Uniqueness

(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is unique due to the presence of both a methanol group and a pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[4-[(3-aminopyrrolidin-1-yl)methyl]phenyl]methanol

InChI

InChI=1S/C12H18N2O/c13-12-5-6-14(8-12)7-10-1-3-11(9-15)4-2-10/h1-4,12,15H,5-9,13H2

InChI Key

LWHQRTAAQBKDPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)CO

Origin of Product

United States

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